molecular formula C15H12O2S2 B14747512 S,S'-Methylene dibenzenecarbothioate CAS No. 2242-21-9

S,S'-Methylene dibenzenecarbothioate

Cat. No.: B14747512
CAS No.: 2242-21-9
M. Wt: 288.4 g/mol
InChI Key: KJRKDEBBCVUPAK-UHFFFAOYSA-N
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Description

Bis(benzoylthio)methane is an organic compound characterized by the presence of two benzoylthio groups attached to a central methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bis(benzoylthio)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(benzoylthio)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(benzoylthio)methane is unique due to its benzoylthio groups, which confer distinct chemical properties and reactivity. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

2242-21-9

Molecular Formula

C15H12O2S2

Molecular Weight

288.4 g/mol

IUPAC Name

S-(benzoylsulfanylmethyl) benzenecarbothioate

InChI

InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KJRKDEBBCVUPAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2

Origin of Product

United States

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